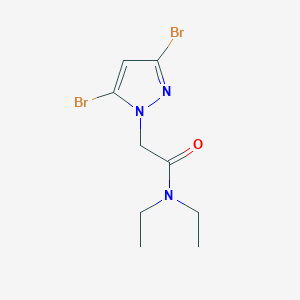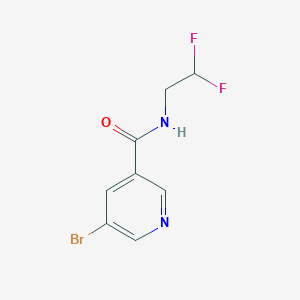![molecular formula C12H17BrN2O B7977868 5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B7977868.png)
5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a piperidin-3-ylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine typically involves the following steps:
Bromination: The starting material, 4-methyl-2-methoxypyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Substitution Reaction: The brominated intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to introduce the piperidin-3-ylmethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products will vary depending on the nucleophile used.
Oxidation: 5-Bromo-4-carboxy-2-[(piperidin-3-yl)methoxy]pyridine.
Reduction: 5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]piperidine.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It can be used to study the interaction of pyridine derivatives with biological targets.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine moiety can enhance its ability to cross biological membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the piperidin-3-ylmethoxy group, making it less versatile in biological applications.
4-(Bromomethyl)pyridine: Contains a bromomethyl group instead of a piperidin-3-ylmethoxy group, affecting its reactivity and applications.
Uniqueness
5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine is unique due to the presence of the piperidin-3-ylmethoxy group, which enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-2-(piperidin-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-5-12(15-7-11(9)13)16-8-10-3-2-4-14-6-10/h5,7,10,14H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHXNVGGJKKCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B7977827.png)



![[3-(5-Chloro-2-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7977853.png)
